molecular formula C15H22N2O3 B2383843 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034605-91-7

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2383843
CAS No.: 2034605-91-7
M. Wt: 278.352
InChI Key: TYUMSQYIYSARIA-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a piperidine ring, a tetrahydrofuran ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-15(14-2-1-8-20-14)16-10-12-3-6-17(7-4-12)13-5-9-19-11-13/h1-2,8,12-13H,3-7,9-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMSQYIYSARIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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